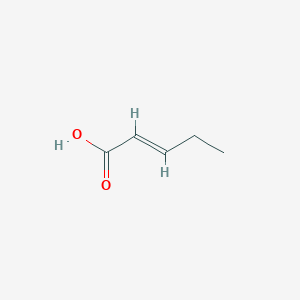
Butetamate
Übersicht
Beschreibung
Butetamat, auch bekannt als 2-(Diethylamino)ethyl-2-phenylbutanoat, ist eine chemische Verbindung mit der Summenformel C16H25NO2 und einem Molekulargewicht von 263,3752 g/mol . Es ist ein Esterderivat der Phenylbuttersäure und wird hauptsächlich in der pharmazeutischen Industrie eingesetzt.
Wissenschaftliche Forschungsanwendungen
Butetamat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Untersucht wegen seiner potenziellen Auswirkungen auf biologische Systeme, einschließlich seiner Wechselwirkung mit Enzymen und Rezeptoren.
Wirkmechanismus
Butetamat entfaltet seine Wirkung durch die Zielansteuerung des Hustenzentrums im Gehirn, insbesondere der Medulla oblongata. Es bindet an Rezeptoren in diesem Bereich und hemmt den Hustenreflex, ohne Sedierung oder Abhängigkeit zu verursachen, wodurch es eine sicherere Alternative zu opioidbasierten Antitussiva darstellt .
Wirkmechanismus
- Its main role is to inhibit the reabsorption of chloride ions and possibly sodium ions in this segment of the nephron .
- By blocking chloride and sodium reabsorption, it alters electrolyte transfer in the proximal tubule, leading to increased urine output and reduced edema .
Target of Action
Mode of Action
Pharmacokinetics
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Butetamat kann durch Veresterung von α-Phenylbuttersäure mit β-Diethylaminoethylchloridhydrochlorid in Gegenwart einer Base wie Kaliumcarbonat synthetisiert werden. Die Reaktion wird typischerweise in einem Lösungsmittel wie Diisopropylether unter Rückflussbedingungen für etwa 18 Stunden durchgeführt .
Industrielle Produktionsverfahren
Die industrielle Produktion von Butetamat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) kann die Effizienz des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
Butetamat unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Butetamat kann hydrolysiert werden, um α-Phenylbuttersäure und β-Diethylaminoethanol zu erzeugen.
Oxidation: Es kann oxidiert werden, um entsprechende Carbonsäuren und Amine zu bilden.
Substitution: Nucleophile Substitutionsreaktionen können an den Ester- oder Amin-Funktionsgruppen auftreten.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Reagenzien wie Salzsäure oder Natriumhydroxid.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Substitution: Nucleophile wie Natriummethoxid oder Ammoniak.
Hauptprodukte
Hydrolyse: α-Phenylbuttersäure und β-Diethylaminoethanol.
Oxidation: Entsprechende Carbonsäuren und Amine.
Substitution: Verschiedene substituierte Ester und Amine, abhängig vom verwendeten Nucleophil.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Butamirat: Ein weiteres Hustenmittel mit ähnlicher Struktur und Wirkmechanismus.
Oxeladin: Chemisch verwandt mit Butetamat, wird als nicht-opioides Antitussivum verwendet.
Pentoxyverin: Teilt strukturelle Ähnlichkeiten und wird für ähnliche therapeutische Zwecke verwendet.
Einzigartigkeit
Butetamat ist einzigartig in seiner Balance zwischen Wirksamkeit und Sicherheit. Im Gegensatz zu opioidbasierten Antitussiva verursacht es keine Sedierung oder Abhängigkeit, wodurch es für die Langzeitverwendung geeignet ist. Seine spezifische Zielansteuerung der Medulla oblongata unterscheidet es auch von anderen nicht-opioiden Antitussiva .
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 2-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWHSYRZDLWQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045640 | |
| Record name | Butetamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14007-64-8 | |
| Record name | Butetamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14007-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butetamate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butetamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butetamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTETAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VO6TC90PU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)





![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)
![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)



![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)


